2-Acetylphenyl 3-bromo-4-methylbenzoate
Description
2-Acetylphenyl 3-bromo-4-methylbenzoate is a benzoate ester derivative characterized by a 3-bromo-4-methylbenzoate moiety esterified to a 2-acetylphenyl group. This compound combines a brominated aromatic ring with a methyl substituent and an acetylated phenyl group, which collectively influence its reactivity, solubility, and intermolecular interactions. For instance, structurally similar compounds, such as 2,3-dimethylphenyl 3-bromo-4-methylbenzoate (C₁₆H₁₅BrO₂, molar mass 319.19 g/mol), highlight the role of substituent positioning on molecular conformation and crystallinity .
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C16H13BrO3/c1-10-7-8-12(9-14(10)17)16(19)20-15-6-4-3-5-13(15)11(2)18/h3-9H,1-2H3 |
InChI Key |
GETZQTSDXJYKQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
Key structural analogs include:
Key Findings :
- Planarity and Hydrogen Bonding: Compounds like 2-(4-methylphenyl)-2-oxoethyl 3-bromo-benzoate exhibit planar benzoate fragments with antiperiplanar carbonyl groups (O=C–C=O torsion angles near 180°), enabling strong intermolecular hydrogen bonds . In contrast, 2-acetylphenyl derivatives may adopt non-planar conformations due to steric effects from the acetyl group, as seen in N-(2-acetylphenyl)acetamide analogs .
- Steric and Electronic Effects : Methyl substituents (e.g., in 2,3-dimethylphenyl analogs) reduce crystallinity by introducing steric hindrance, while bromine atoms enhance electron-withdrawing properties, influencing reactivity in nucleophilic substitutions .
- Thermodynamic Stability: Hydrazone-containing derivatives (e.g., carbohydrazonoyl-linked compounds) display higher thermal stability due to extended π-conjugation and rigid molecular frameworks .
Spectroscopic and Crystallographic Data
- Bond Lengths : In oxalamide and oxalamate analogs (e.g., compounds 2 and 3 in ), C–C bond lengths in the oxalyl moiety (1.54–1.56 Å) align with single-bond character, indicating minimal π-conjugation. This contrasts with conjugated systems like hydrazone derivatives, where C=N bonds (1.28–1.32 Å) suggest partial double-bond character .
- Hydrogen Bonding: NMR studies of acetamide derivatives reveal strong intramolecular hydrogen bonds (e.g., N–H⋯O=C) in solution, stabilizing non-planar conformations .
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